4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
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Overview
Description
4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is a complex organic compound with the molecular formula C₁₁H₉BrF₂N₄OS This compound is notable for its unique structure, which includes a bromophenol moiety linked to a triazole ring through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Difluoromethyl and Methylsulfanyl Groups: These groups are introduced via nucleophilic substitution reactions using reagents like difluoromethyl halides and methylthiol.
Coupling with Bromophenol: The final step involves coupling the synthesized triazole derivative with bromophenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound’s unique structure allows it to:
Bind to enzymes: Inhibit or modulate enzyme activity through interactions with active sites.
Interact with cellular membranes: Affect membrane permeability and function.
Modulate signaling pathways: Influence cellular signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 4-Bromo-2-nitroaniline
- 4-Bromo-3-fluoroaniline
Uniqueness
4-BROMO-3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL stands out due to its combination of a bromophenol moiety with a triazole ring and the presence of both difluoromethyl and methylsulfanyl groups
Properties
IUPAC Name |
4-bromo-3-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N4OS/c1-20-11-17-16-10(9(13)14)18(11)15-5-6-4-7(19)2-3-8(6)12/h2-5,9,19H,1H3/b15-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKYDMJOHJLPK-PJQLUOCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=C(C=CC(=C2)O)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)O)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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